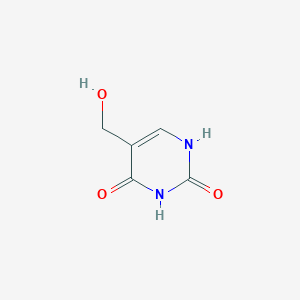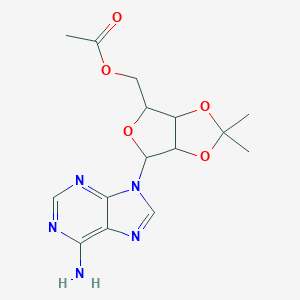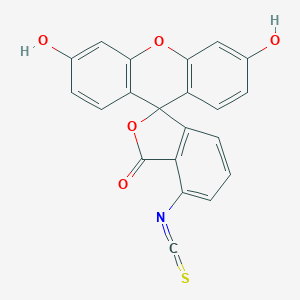
2-Amino-5-fluorobenzoic acid
概述
描述
氟脱氧葡萄糖,也称为 2-脱氧-2-氟-D-葡萄糖,是一种主要用于正电子发射断层扫描 (PET) 成像的放射性药物。它是一种葡萄糖类似物,其中 C-2 位的羟基被放射性氟-18 同位素取代。 这种化合物广泛应用于医学诊断,尤其是在肿瘤学、心脏病学和神经学领域,以评估组织中的葡萄糖代谢 .
作用机制
氟脱氧葡萄糖作为一种葡萄糖类似物,通过葡萄糖转运蛋白被细胞摄取。进入细胞后,它被己糖激酶磷酸化形成氟脱氧葡萄糖-6-磷酸。与葡萄糖-6-磷酸不同,氟脱氧葡萄糖-6-磷酸无法进一步进行糖酵解,导致它在细胞内积累。 这种积累允许使用 PET 成像可视化组织中的葡萄糖代谢 .
生化分析
Biochemical Properties
2-Amino-5-fluorobenzoic acid interacts with various enzymes, proteins, and other biomolecules. It is used as an antimetabolite for the tryptophan pathway in yeast . This compound can be used to counterselect for TRP1, a commonly used genetic marker in yeast . The strain of yeast that lacks the enzymes required for the conversion of anthranilic acid to tryptophan is resistant to this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its role as an antimetabolite . It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the tryptophan pathway in yeast . It interacts with enzymes or cofactors in this pathway
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve potential interactions with transporters or binding proteins
准备方法
合成路线和反应条件: 氟脱氧葡萄糖的合成涉及用氟-18 同位素对葡萄糖分子 C-2 位的羟基进行亲核取代。该过程通常从回旋加速器生产氟-18 开始。 然后,在特定条件下,将氟-18 与前体分子(如甘露糖三氟甲磺酸酯)反应,生成氟脱氧葡萄糖 .
工业生产方法: 氟脱氧葡萄糖的工业生产是在配备回旋加速器和自动化合成模块的专业放射性药物设施中进行的。该过程涉及对富氧-18 水进行照射以产生氟-18,然后使用 GE FASTLab2 等自动化合成模块将其掺入葡萄糖类似物中。 这种方法确保了高放射化学产率和纯度,使其适用于临床应用 .
化学反应分析
反应类型: 氟脱氧葡萄糖在生物系统中主要经历磷酸化反应。 它被己糖激酶磷酸化形成氟脱氧葡萄糖-6-磷酸,由于无法进一步进行糖酵解,因此被困在细胞内 .
常用试剂和条件: 氟脱氧葡萄糖的合成涉及甘露糖三氟甲磺酸酯和氟-18 等试剂。 反应条件包括使用回旋加速器产生氟-18,以及使用自动化合成模块促进氟-18 掺入葡萄糖类似物中 .
科学研究应用
氟脱氧葡萄糖广泛应用于科学研究,特别是在化学、生物学、医学和工业领域。在化学领域,它用作研究葡萄糖代谢的示踪剂。在生物学领域,它用于研究涉及葡萄糖摄取的细胞过程。在医学领域,氟脱氧葡萄糖是 PET 成像中诊断癌症、评估心脏功能和评估神经系统疾病的关键诊断工具。 在工业领域,它用于开发和测试新型放射性药物 .
相似化合物的比较
氟脱氧葡萄糖在葡萄糖类似物中独一无二,因为它掺入了放射性氟-18 同位素,这使其能够用于 PET 成像。类似的化合物包括脱氧葡萄糖和氟脱氧葡萄糖,它们也作为葡萄糖类似物,但缺乏 PET 成像所需的放射性成分。 氟脱氧葡萄糖能够实时成像葡萄糖代谢,使其成为医学诊断中宝贵的工具 .
类似化合物列表:- 脱氧葡萄糖
- 氟脱氧葡萄糖
- 无放射性同位素的葡萄糖类似物
属性
IUPAC Name |
2-amino-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQMGQZTBWIHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196231 | |
| Record name | 5-Fluoroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-08-2 | |
| Record name | 2-Amino-5-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 446-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroanthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VD9746EAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 2-Amino-5-fluorobenzoic acid highlighted in the research?
A1: this compound serves as a crucial starting material in the synthesis of the antifungal drug Fluconazole. [] A study demonstrated a synthetic route involving condensation, ring-closure, chlorination, and nucleophilic substitution reactions to produce Fluconazole with high yield and purity. []
Q2: How is the structure of this compound described in the research?
A2: this compound is characterized as a nearly planar molecule. [] It exhibits an intramolecular N—H⋯O hydrogen bond forming an S(6) ring structure. [] The crystal structure reveals inversion dimers linked by O—H⋯O hydrogen bonds, creating R 2 2(8) loops. [] Additionally, weak N—H⋯F hydrogen bonds, short F⋯F contacts (2.763 (2) Å), and aromatic π–π stacking interactions (centroid–centroid separation = 3.5570 (11) Å) are observed in its crystal structure. []
Q3: Are there any studies exploring the vibrational properties of this compound?
A3: Yes, research has investigated the Fourier-transform infrared (FT-IR) and Raman spectra of this compound. [] This study also explored the impact of substituting fluorine with other halogens (chlorine, bromine) on its vibrational characteristics. [] While the abstract doesn't detail the findings, it indicates exploration of its spectroscopic properties. []
Q4: What types of derivatives of this compound have been synthesized?
A4: Research describes the synthesis of alkyl and dialkylaminoalkyl esters of this compound. [] Although the abstract doesn't elaborate on the specific methods or applications, it highlights the exploration of this compound derivatives, potentially for diverse chemical properties and applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14591.png)












